3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-furoate
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Description
“3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-furoate” is a chemical compound with the molecular formula C22H16O7 . It belongs to the class of compounds known as chromenes, which are characterized by a three-ring structure consisting of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromene ring system, possibly through a condensation reaction involving a phenol and a pyran derivative. The ethoxyphenoxy and furoate groups would then be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring system, an ethoxyphenoxy group, and a furoate group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
As a chromene derivative, this compound might undergo reactions typical of this class of compounds, such as electrophilic aromatic substitution or nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene ring system might confer stability, while the ethoxyphenoxy and furoate groups might influence its solubility .Future Directions
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-3-26-17-7-4-5-8-18(17)30-22-14(2)28-20-13-15(10-11-16(20)21(22)24)29-23(25)19-9-6-12-27-19/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEZRLPDKPSWGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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